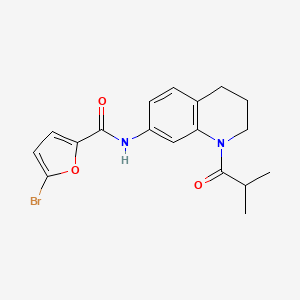

![molecular formula C14H19FN2 B2823612 (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine CAS No. 727663-14-1](/img/structure/B2823612.png)

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

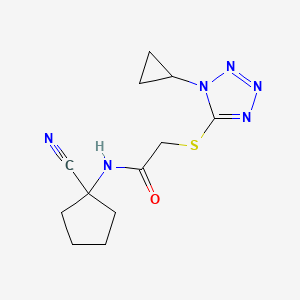

The compound is a derivative of 1-Azabicyclo[2.2.2]octane . This is a bicyclic structure that is a part of many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-Azabicyclo[2.2.2]octane derivatives have been synthesized using various methods .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of novel antimicrobial agents is crucial due to the rising threat of antibiotic-resistant bacteria. Researchers have designed and synthesized ten new compounds based on the quinuclidinium heterocyclic core and the oxime functional group. Among these, two quaternary compounds—para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes —displayed potent and broad-spectrum activity against both gram-positive and gram-negative bacterial strains. Their minimum inhibitory concentration (MIC) values ranged from 0.25 to 4.00 μg/mL, with exceptional efficacy against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .

Tropane Alkaloid Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, which resembles the core structure of tropane alkaloids, holds promise for drug discovery. Tropane alkaloids exhibit diverse biological activities, making this scaffold an attractive target. Research efforts directed toward stereoselective synthesis of this basic structure have gained attention .

Heterocycle-Substituted Bicyclo[3.1.1]heptanes

The compound’s bicyclic nature lends itself to further functionalization. Researchers have explored mild, photocatalytic conditions to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes. These derivatives may find applications in medicinal chemistry and beyond .

Catalyst and Reagent

Quinuclidine serves as a versatile reagent and catalyst in organic synthesis. Its unique bicyclic structure allows it to participate in diverse reactions, including ring-opening processes and cyclizations. Researchers often employ quinuclidine to facilitate complex transformations .

Biological Activity Enhancement

Multi-way analysis techniques have been used to correlate quantum chemical data with biological activity. By understanding the structural features that enhance biological potency, researchers can optimize quinuclidine-based compounds for specific applications .

Drug Design and Optimization

Given its intriguing structure and diverse properties, N-(4-Fluorobenzyl)quinuclidin-3-amine could serve as a starting point for drug design. Computational studies and molecular modeling may guide modifications to improve its pharmacological profile .

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXHPSVOSUKGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

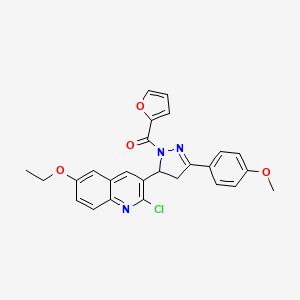

![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)

![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

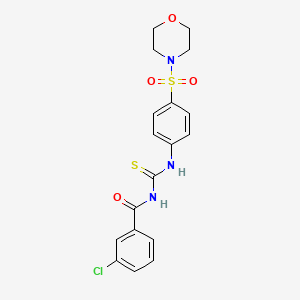

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2823547.png)

![N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2823548.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2823551.png)